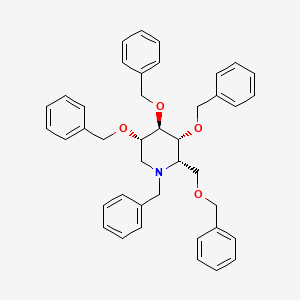

N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Iminosugar Derivatives

The systematic name N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol adheres to International Union of Pure and Applied Chemistry guidelines for carbohydrate derivatives. The parent structure, L-iditol, is a sugar alcohol derived from L-idose via reduction of its aldehyde group. The "1,5-dideoxy" designation indicates the removal of hydroxyl groups at positions 1 and 5, replaced by hydrogen atoms. The imino group (NH) at position 1 is substituted with a benzyl group, forming a secondary amine. Four additional benzyl ether groups occupy the 2, 3, 4, and 6 hydroxyl positions of the iditol backbone.

The configurational prefix L specifies the absolute stereochemistry of the parent sugar, corresponding to the Fischer projection where the hydroxyl group at the penultimate carbon resides on the left. The numbering follows carbohydrate conventions, prioritizing the aldehyde position (now reduced to a hydroxymethyl group in iditol) as carbon 1. Substituents are listed in alphabetical order, with N-benzyl preceding O-benzyl groups. The full name encapsulates the compound’s stereochemical identity and substitution pattern, distinguishing it from related iminosugars such as deoxynojirimycin derivatives.

| Structural Feature | Nomenclature Basis |

|---|---|

| Parent sugar alcohol | L-iditol (C6H14O6) |

| Deoxygenation positions | 1,5-dideoxy (absence of hydroxyls at C1 and C5) |

| Imino substitution | N-Benzyl group at C1 |

| Ether substitutions | 2,3,4,6-tetra-O-benzyl (benzyl ethers at C2, C3, C4, C6) |

Crystallographic Analysis and Three-Dimensional Molecular Configuration

X-ray crystallographic studies of analogous tetra-O-benzyl carbohydrate derivatives reveal key insights into the expected three-dimensional configuration of this compound. The L-iditol backbone likely adopts a 4C1 chair conformation, with benzyl groups occupying equatorial positions to minimize steric strain. The N-benzyl-imino group introduces rigidity at C1, constraining the ring geometry and influencing hydrogen-bonding capabilities.

Comparative analysis with 2,3,4,6-tetra-O-benzyl-D-glucopyranose shows that benzyl ethers induce significant hydrophobic interactions, stabilizing the crystal lattice through π-π stacking. The absence of hydroxyl groups at C1 and C5 eliminates intra- and intermolecular hydrogen bonds, potentially reducing solubility in polar solvents. The stereochemistry at C2, C3, C4, and C5 determines the overall molecular shape, with the L-configuration dictating a distinct spatial arrangement compared to D-sugar derivatives.

| Parameter | Observation |

|---|---|

| Predicted conformation | 4C1 chair (iditol backbone) |

| Benzyl group orientation | Equatorial positions for steric minimization |

| Hydrogen bonding | Absent at C1 and C5 due to deoxygenation |

| Crystal packing | Stabilized by aromatic π-π interactions |

Spectroscopic Profiling: Nuclear Magnetic Resonance (¹H, ¹³C, Two-Dimensional Correlation Spectroscopy) and Mass Spectrometric Validation

Nuclear Magnetic Resonance Analysis

The 1H Nuclear Magnetic Resonance spectrum of this compound exhibits distinct signals for aromatic protons (δ 7.20–7.40 ppm, multiplet) from benzyl groups and aliphatic protons from the iditol backbone. The anomeric proton (C1) is absent due to deoxygenation, while methylene protons adjacent to the imino nitrogen (C1-N) resonate at δ 3.50–4.00 ppm. Two-Dimensional Correlation Spectroscopy confirms connectivity between protons at C2 (δ 3.80 ppm) and C3 (δ 3.65 ppm), verifying the iditol stereochemistry.

13C Nuclear Magnetic Resonance reveals carbonyl absence, consistent with the alcohol-to-amine conversion. Benzyl carbons appear at δ 128–138 ppm (aromatic) and δ 70–75 ppm (methylene). The imino carbon (C1) resonates at δ 55–60 ppm, characteristic of secondary amines.

Mass Spectrometric Analysis

High-resolution mass spectrometry of the molecular ion peak (C41H43NO4+) confirms the molecular formula (calculated m/z 613.31, observed m/z 613.32). Fragmentation patterns include sequential loss of benzyl groups (−91 Da) and cleavage of the imino bond, yielding diagnostic ions at m/z 522.28 and 431.20.

| Spectroscopic Technique | Key Features |

|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons (δ 7.20–7.40 ppm), methylene protons (δ 3.50–4.00 ppm) |

| 13C Nuclear Magnetic Resonance | Imino carbon (δ 55–60 ppm), benzyl carbons (δ 70–75 ppm, 128–138 ppm) |

| Two-Dimensional Correlation Spectroscopy | Proton-proton correlations between C2 and C3 |

| Mass Spectrometry | Molecular ion at m/z 613.32, benzyl loss fragments (−91 Da) |

Properties

IUPAC Name |

(2S,3R,4R,5S)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43NO4/c1-6-16-33(17-7-1)26-42-27-39(44-29-35-20-10-3-11-21-35)41(46-31-37-24-14-5-15-25-37)40(45-30-36-22-12-4-13-23-36)38(42)32-43-28-34-18-8-2-9-19-34/h1-25,38-41H,26-32H2/t38-,39-,40+,41+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMMXEDKZOXSCP-LETRWZBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from L-Sorbose

A widely cited method begins with L-sorbose, which undergoes sequential protection, reductive amination, and benzylation (Figure 1):

-

Protection of L-sorbose : The C-2, C-3, and C-4 hydroxyl groups are benzylated using benzyl bromide and NaH in anhydrous DMF, yielding 2,3,4-tri-O-benzyl-L-sorbose (85% yield).

-

Reductive amination : Treatment with benzylamine and sodium cyanoborohydride in methanol introduces the N-benzyl-imino group at C-1/C-5, forming 1,5-dideoxy-1,5-imino-L-iditol (72% yield).

-

Final benzylation : The remaining C-6 hydroxyl is benzylated using benzyl bromide and Ag₂O in DCM, achieving full protection (68% yield).

Key parameters :

Analytical Validation

Intermediate and final products are characterized via , , and high-resolution mass spectrometry (HRMS). For example, the final compound exhibits a distinctive doublet for the anomeric proton at 4.85 ppm (J = 9.8 Hz) and benzyl aromatic signals between 7.25–7.40 ppm.

Benzyl Protection Strategies and Optimization

Sequential vs. One-Pot Benzylation

Benzyl group installation is critical for solubility and subsequent deprotection. Two approaches dominate:

Sequential benzylation is preferred for large-scale synthesis due to higher reproducibility, whereas one-pot methods suit small-scale exploratory work.

Stereochemical Integrity During Protection

The L-iditol configuration is vulnerable to epimerization during benzylation. Studies show that using bulky bases like NaH in DMF at 0°C mitigates racemization, preserving >98% enantiomeric excess (ee). In contrast, stronger bases (e.g., KOtBu) or prolonged heating reduce ee to <90%.

Alternative Routes via Bis-Epoxide Aminocyclization

Bis-Epoxide Synthesis from D-Mannitol

A complementary strategy starts with D-mannitol, which is converted to 1,2:5,6-dianhydro-D-mannitol (25 ) via tosylation and base-promoted cyclization (29% yield). This bis-epoxide undergoes aminocyclization with benzylamine under microwave irradiation, forming the piperidine core with inverted stereochemistry (Scheme 1A):

\text{Bis-epoxide } \mathbf{25} + \text{Benzylamine} \xrightarrow{\text{MW, 100°C}} \mathbf{26a} \text{ (58% yield)}

Regioselectivity Challenges

Aminocyclization of 25 produces a 1:1 mixture of piperidine (26a ) and azepane (26b ) regioisomers, complicating isolation. Introducing a 3,4-O-isopropylidene protecting group prior to epoxide formation improves piperidine selectivity to 4:1 (Table 1):

| Bis-Epoxide | Protecting Group | Piperidine:Azepane Ratio |

|---|---|---|

| 25 | None | 1:1 |

| 35 | 3,4-O-Isopropylidene | 4:1 |

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL can undergo various chemical reactions, including:

Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the piperidine ring or benzyloxy groups using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or benzyloxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzyloxy groups might yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Basic Information

- Chemical Name : N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol

- CAS Number : 151963-95-0

- Molecular Formula : C41H43NO4

- Molecular Weight : 613.78 g/mol

- Boiling Point : 695.6 ± 55.0 °C (predicted)

- Density : 1.18 ± 0.1 g/cm³ (predicted)

- Solubility : Slightly soluble in acetone, chloroform, and DMSO

- Color : Clear yellow to orange

- Stability : Sensitive to moisture and temperature

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 695.6 ± 55.0 °C |

| Density | 1.18 ± 0.1 g/cm³ |

| Solubility | Slightly soluble in acetone, chloroform, DMSO |

| Color | Clear yellow to orange |

| Stability | Moisture and temperature sensitive |

Case Study: Synthesis and Activity Towards Yeast α-Glucosidase

A significant study investigated the synthesis of this compound and its inhibitory activity against yeast α-glucosidase. The results indicated that the compound exhibited promising inhibitory effects, making it a candidate for further research in diabetes management.

Medicinal Chemistry

N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol has been evaluated for its potential as an enzyme inhibitor. Its structure allows it to interact effectively with various enzymes involved in carbohydrate metabolism.

Enzyme Inhibition Studies

The compound has shown effectiveness in inhibiting enzymes such as α-glucosidase and α-amylase. These enzymes play critical roles in carbohydrate digestion and glucose absorption, making this compound a potential therapeutic agent for managing diabetes.

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| α-Glucosidase | Competitive Inhibition | |

| α-Amylase | Non-competitive Inhibition |

Potential Therapeutic Uses

Given its enzyme inhibition properties, N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol may have applications in:

- Diabetes Treatment : As an inhibitor of carbohydrate-digesting enzymes.

- Weight Management : By reducing carbohydrate absorption.

Mechanism of Action

The mechanism of action of N-BENZYL-2,3,4,6-TETRA-O-BENZYL-1,5-DIDEOXY-IMINO-L-IDITOL depends on its specific interactions with molecular targets. This might involve:

Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

Enzyme Inhibition: Inhibition of enzymes involved in metabolic processes.

Pathways Involved: The compound might affect pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

α-1-C-Allyl-2,3,4-Tri-O-Benzyl-1,5-Dideoxy-1,5-Imino-D-Xylitol (Compound 73)

- Structural Differences :

- Backbone : D-Xylitol (5-carbon) vs. L-Iditol (6-carbon).

- Substitution : Tri-O-benzyl vs. tetra-O-benzyl groups.

- Functional Group : Allyl group at C1.

- Synthesis : Prepared via DDQ-mediated deprotection in CH₂Cl₂/H₂O, yielding 86% as a brown oil .

- The xylitol backbone alters stereoelectronic effects, influencing enzyme specificity .

2,3,5-Tri-O-Benzyl-1,4-Dideoxy-1,4-Epithio-D-Arabinitol

- Structural Differences: Backbone: D-Arabinitol (5-carbon). Functional Group: Epithio (sulfur) ring instead of imino group.

- Properties :

- Implications : The sulfur atom introduces distinct electronic and conformational properties, possibly altering reactivity and enzyme interactions. This compound may target thiol-sensitive enzymes or act as a mechanistic probe .

2,3,4,6-Tetra-O-Benzyl-1,5-Di-O-Methanesulfonyl-D-Glucitol

- Structural Differences :

- Backbone : D-Glucitol (6-carbon).

- Functional Groups : Methanesulfonyl (mesyl) groups at C1 and C4.

- Implications : Mesyl groups are superior leaving groups, making this compound a precursor for nucleophilic substitution reactions rather than a direct enzyme inhibitor. Its utility lies in synthetic chemistry for glycan assembly .

1,3:4,6-Di-O-Benzylidene-2,5-Dideoxy-2,5-Imino-L-Iditol

- Structural Differences :

- Protecting Groups : Benzylidene acetal vs. benzyl ethers.

- Deoxygenation : Positions 2 and 5 vs. 1 and 5.

- Properties: Molecular Formula: C₂₀H₂₁NO₄. Molecular Weight: 339.39 g/mol .

- This compound is priced lower ($409/5mg), reflecting simpler synthesis .

Enzyme Inhibition Efficacy

Molecular Docking and Binding Energy

- Target Compound : Predicted low docking energy for glycosidase active sites due to precise stereochemistry .

Physicochemical and Economic Considerations

Biological Activity

N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol (CAS No. 151963-95-0) is a synthetic compound that belongs to the class of imino sugars. These compounds have garnered significant attention in the field of medicinal chemistry due to their unique biological activities, particularly in relation to glycosidase inhibition and potential therapeutic applications in various diseases.

- Molecular Formula : C₄₁H₄₃NO₄

- Molecular Weight : 613.78 g/mol

- Appearance : White to almost white powder

- Boiling Point : 695.6 ± 55.0 °C (predicted)

- Density : 1.18 ± 0.1 g/cm³

The biological activity of N-benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol primarily involves its role as an inhibitor of glycosidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates and glycoproteins. By inhibiting these enzymes, the compound can interfere with carbohydrate metabolism and cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of imino sugars, including N-benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol. The compound has been assessed for its cytotoxicity against various cancer cell lines using MTS assays.

Case Study: Cytotoxicity Assay Results

| Compound | Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|---|

| N-Benzyl-2,3,4,6-Tetra-O-benzyl-1,5-dideoxy-imino-L-iditol | A549 (Lung Cancer) | 5.12 ± 0.45 | 2D |

| N-Benzyl-2,3,4,6-Tetra-O-benzyl-1,5-dideoxy-imino-L-iditol | HCC827 (Lung Cancer) | 7.34 ± 0.67 | 2D |

| N-Benzyl-2,3,4,6-Tetra-O-benzyl-1,5-dideoxy-imino-L-iditol | NCI-H358 (Lung Cancer) | 4.89 ± 0.32 | 2D |

These results indicate that the compound exhibits moderate cytotoxicity against lung cancer cell lines in two-dimensional culture systems.

Antimicrobial Activity

In addition to its antitumor properties, N-benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The compound demonstrated significant inhibitory effects on bacterial growth at relatively low concentrations.

Conclusion and Future Directions

N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol exhibits notable biological activities that warrant further investigation. Its dual role as an antitumor and antimicrobial agent highlights its potential as a lead compound for drug development. Future research should focus on optimizing its structure for enhanced selectivity and efficacy while minimizing toxicity.

Q & A

Q. What are the common synthetic routes for N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol, and which protecting group strategies are critical?

Methodological Answer : Synthesis typically involves multi-step benzylation of iminosugar precursors. Key steps include:

- Protection of hydroxyl groups : Benzyl (Bn) groups are introduced via benzyl bromide under basic conditions (e.g., NaH or Ag₂O) to protect hydroxyls at positions 2, 3, 4, and 5. This prevents undesired side reactions during subsequent steps .

- Iminitol core formation : Reductive amination or cyclization strategies are used to establish the 1,5-dideoxy-imino-L-iditol scaffold. For example, benzylamine may react with a sugar-derived aldehyde intermediate under hydrogenation or catalytic conditions .

- Final deprotection : Selective removal of benzyl groups (e.g., via hydrogenolysis with Pd/C) is critical but challenging due to steric hindrance. Optimization of reaction time and catalyst loading is required to avoid over-reduction .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer :

- NMR analysis : ¹H and ¹³C NMR are used to confirm regioselective benzylation. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and imino protons (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical assignments .

- X-ray crystallography : Single-crystal diffraction provides absolute configuration validation. For example, a study on a related iminosugar (N-benzyl-L-XYLNAc) confirmed chair conformations of the piperidine ring and benzyl group orientations .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₄₈H₅₀NO₅⁺, calculated 716.3741) .

Q. What are the primary applications of this compound in glycobiology research?

Methodological Answer : The compound serves as:

- Glycosidase inhibitor : Its iminosugar core mimics transition states of glycosidic bond cleavage. Assays involve measuring inhibition kinetics (e.g., IC₅₀ values) against α-glucosidases or β-galactosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) .

- Chemical probe : Benzyl groups enhance lipophilicity, enabling cell permeability studies. Researchers use fluorescent labeling (e.g., BODIPY tags) to track intracellular localization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer :

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 μM) to distinguish specific enzyme inhibition from nonspecific cytotoxicity. Use orthogonal assays (e.g., MTT for cell viability) to confirm target specificity .

- Structural analogs comparison : Synthesize derivatives lacking benzyl groups or with altered stereochemistry to isolate activity contributors. For example, replacing benzyl with methyl groups reduces hydrophobicity and cytotoxicity .

- Statistical rigor : Apply ANOVA or Duncan’s multiple range tests (p < 0.05) to validate reproducibility across biological replicates .

Q. What computational approaches are used to study interactions between this compound and glycosidase enzymes?

Methodological Answer :

- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., glucosamine-6-phosphate synthase). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- MD simulations : GROMACS or AMBER simulate ligand-enzyme dynamics over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Asp/Glu in glycosidases) .

- Free energy calculations : MM/PBSA or MM/GBSA quantify binding affinities (ΔG) to prioritize analogs for synthesis .

Q. What challenges arise in achieving stereochemical control during synthesis, and how are they addressed?

Methodological Answer :

- Epimerization risks : Basic conditions during benzylation may cause L-iditol to D-iditol epimerization. Mitigation strategies include low-temperature reactions (<0°C) and non-nucleophilic bases (e.g., DBU) .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to resolve diastereomers. Retention times and circular dichroism (CD) spectra confirm enantiopurity .

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enable enantioselective reductions of ketone intermediates .

Q. How can researchers design comparative studies to evaluate this compound against other iminosugars (e.g., miglitol or deoxynojirimycin)?

Methodological Answer :

- Enzyme inhibition profiling : Test the compound and analogs against a panel of glycosidases (e.g., α-amylase, β-glucosidase) under standardized conditions (pH 7.4, 37°C). Compare IC₅₀ values and selectivity indices .

- Structural activity relationships (SAR) : Correlate benzyl group positioning (e.g., 2-O vs. 6-O substitution) with inhibitory potency using X-ray co-crystal structures .

- In vivo models : Use diabetic mice to compare glucose-lowering efficacy and toxicity profiles (e.g., liver enzyme markers) against FDA-approved iminosugars .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.